N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172528-88-9
VCID: VC2548441
InChI: InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)5-13-7(14)6-1-3-12-4-2-6;/h6,12H,1-5H2,(H,13,14);1H
SMILES: C1CNCCC1C(=O)NCC(F)(F)F.Cl
Molecular Formula: C8H14ClF3N2O
Molecular Weight: 246.66 g/mol

N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride

CAS No.: 1172528-88-9

Cat. No.: VC2548441

Molecular Formula: C8H14ClF3N2O

Molecular Weight: 246.66 g/mol

* For research use only. Not for human or veterinary use.

N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride - 1172528-88-9

Specification

CAS No. 1172528-88-9
Molecular Formula C8H14ClF3N2O
Molecular Weight 246.66 g/mol
IUPAC Name N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide;hydrochloride
Standard InChI InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)5-13-7(14)6-1-3-12-4-2-6;/h6,12H,1-5H2,(H,13,14);1H
Standard InChI Key DGLVNKMHXSIKLU-UHFFFAOYSA-N
SMILES C1CNCCC1C(=O)NCC(F)(F)F.Cl
Canonical SMILES C1CNCCC1C(=O)NCC(F)(F)F.Cl

Introduction

Chemical Structure and Properties

N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride features a distinctive molecular architecture that contributes to its specialized functions in chemical and biological systems. The compound's structure consists of a piperidine ring substituted with a carboxamide functional group at the 4-position, which is further modified with a 2,2,2-trifluoroethyl moiety. This arrangement creates a molecule with unique electronic properties and conformational characteristics.

Basic Chemical Information

The compound is characterized by the following properties:

  • CAS Number: 1172528-88-9

  • Molecular Formula: C8H14ClF3N2O

  • Molecular Weight: 246.66 g/mol

Structural Features and Implications

The presence of the trifluoroethyl moiety significantly influences the compound's chemical behavior and biological activity. The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms, which creates an electronic environment that affects neighboring functional groups. This electronic effect can reduce the basicity of adjacent amines and alter hydrogen bonding patterns, influencing how the molecule interacts with biological targets.

The piperidine ring provides a conformationally restricted scaffold that can position functional groups in specific spatial orientations, facilitating interactions with enzymes and receptors. The carboxamide group serves as both a hydrogen bond donor and acceptor, enhancing the compound's ability to form specific interactions with biological macromolecules.

Physicochemical Properties

The physicochemical profile of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride contributes to its potential applications in drug discovery. The compound demonstrates:

PropertyCharacteristicImpact on Function
LipophilicityEnhanced due to trifluoroethyl groupImproved membrane penetration
SolubilityModerate in polar solventsFacilitates pharmaceutical formulation
pKaLower than non-fluorinated analogsAltered ionization state at physiological pH
Metabolic StabilityIncreasedExtended half-life in biological systems

The enhanced lipophilicity conferred by the trifluoroethyl group allows for better membrane penetration, which is crucial for cellular uptake and bioavailability. Additionally, the fluorinated moiety increases metabolic stability by protecting adjacent sites from oxidative metabolism.

Synthesis Methods

The preparation of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride can be achieved through several synthetic pathways, each offering advantages depending on scale, available starting materials, and desired purity.

Laboratory-Scale Synthesis

The synthesis typically begins with piperidine-4-carboxylic acid, which undergoes amidation with 2,2,2-trifluoroethylamine. This reaction is generally facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) in the presence of a suitable base. The resulting amide is then converted to the hydrochloride salt by treatment with hydrochloric acid.

The synthetic route can be represented as follows:

  • Activation of piperidine-4-carboxylic acid with a coupling agent

  • Nucleophilic attack by 2,2,2-trifluoroethylamine to form the amide bond

  • Acid-base reaction with HCl to form the hydrochloride salt

Industrial Production

In industrial settings, the synthesis of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride employs more efficient and scalable processes. Large-scale production often utilizes automated reactors and continuous flow processes to enhance efficiency and yield. The industrial synthesis may also involve alternative routes that are more amenable to scale-up, such as:

  • Direct reaction of piperidine-4-carboxylic acid with 2,2,2-trifluoroethanol, followed by treatment with hydrochloric acid

  • Conversion of piperidine-4-carbonyl chloride to the corresponding amide via reaction with 2,2,2-trifluoroethylamine

Purification Techniques

The purification of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride is critical for ensuring its quality and performance in applications. Advanced purification techniques employed include:

  • Crystallization from appropriate solvent systems

  • Chromatographic methods, including column chromatography and HPLC

  • Recrystallization to achieve high purity standards

These purification steps are essential for removing reaction by-products and ensuring the compound meets the stringent purity requirements for research and pharmaceutical applications.

Mechanism of Action and Biological Interactions

The biological activity of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride is closely linked to its structural features and the resulting molecular interactions with biological targets.

Molecular Interactions

The compound's ability to interact with biological targets is influenced by several factors:

  • The piperidine ring serves as a scaffold for binding to various molecular targets, potentially modulating their activity

  • The trifluoroethyl moiety enhances lipophilicity, allowing better membrane penetration and interaction with enzymes and receptors

  • The carboxamide group provides hydrogen bonding opportunities, facilitating specific interactions with protein binding sites

These molecular interactions collectively contribute to the compound's potential biological activities and therapeutic applications.

Structure-Activity Relationships

Structure-activity relationship studies on similar compounds provide insights into how structural modifications affect biological activity. Research on related compounds has shown that:

  • Modifications to the piperidine ring can significantly alter binding affinity and selectivity

  • The introduction of electron-withdrawing groups like trifluoroethyl can enhance cellular potency

  • Compounds with lower pKa values (due to fluorine substitution) tend to exhibit improved cellular potency

A comparative analysis of structurally related compounds reveals the impact of specific modifications:

CompoundModificationImpact on Activity
Base piperidineN-HLower cellular potency
Methyl-substitutedN-MeModerate improvement in potency
Trifluoroethyl-substitutedN-CF3CH2Significant enhancement in cellular potency
2,2-Difluoropropyl-substitutedN-CF2CH3CH2Optimal for cellular activity

These structure-activity relationships highlight the importance of the trifluoroethyl group in modulating biological activity, suggesting that N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride may possess valuable biological properties .

Pharmacokinetic Considerations

The pharmacokinetic properties of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride are significantly influenced by its structural features, particularly the trifluoroethyl moiety.

Lipophilicity and Membrane Permeability

The trifluoroethyl group increases the compound's lipophilicity, enhancing its ability to cross biological membranes. This property is crucial for cellular uptake and distribution within biological systems, potentially improving bioavailability. The increased lipophilicity must be balanced with adequate aqueous solubility to ensure effective drug delivery.

Metabolic Stability

Fluorinated compounds generally exhibit enhanced metabolic stability compared to their non-fluorinated counterparts. The presence of the trifluoroethyl group in N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride likely protects vulnerable sites from metabolic enzymes, potentially extending the compound's half-life in biological systems. This increased metabolic stability can lead to more favorable dosing regimens and improved therapeutic outcomes.

The Role of pKa Modulation

The trifluoroethyl moiety reduces the basicity of the piperidine nitrogen, altering its ionization state at physiological pH. This modulation of pKa can significantly impact:

  • Distribution across membranes

  • Binding to plasma proteins

  • Interactions with target receptors and enzymes

  • Elimination pathways

Studies with related compounds have demonstrated that modulating the pKa of the piperidine nitrogen through fluorination can lead to substantial improvements in cellular potency, selectivity, and pharmacokinetic properties .

Comparative Analysis with Structurally Related Compounds

Examining the properties of structurally related compounds provides valuable insights into the potential characteristics and applications of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride.

Structural Analogs

Several structural analogs share similarities with N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride:

CompoundStructural DifferenceKey Properties
1-(2,2,2-Trifluoroethyl)piperidine-3-carboxamideCarboxamide at position 3Similar lipophilicity, different spatial arrangement of functional groups
2,2,2-trifluoroethyl piperidine-4-carboxylateEster instead of amidePotentially different metabolic stability and hydrogen bonding capabilities
N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamideAdditional propyl groupIncreased lipophilicity, different steric requirements

These structural variations can lead to significant differences in biological activity and pharmacokinetic properties, highlighting the importance of precise molecular design in optimizing compound performance .

Impact of Structural Modifications

Research on related compounds has demonstrated how structural modifications can significantly alter biological activity:

  • Position of the carboxamide group (3 vs. 4 position on the piperidine ring) affects the spatial orientation of functional groups and their interaction with biological targets

  • Substitution pattern on the piperidine nitrogen influences basicity and lipophilicity, which are critical for cellular potency

  • Amide vs. ester functionality affects metabolic stability and hydrogen bonding capabilities

These structure-activity relationships provide a framework for understanding the potential biological behavior of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride and guide further optimization efforts.

Current Research and Future Directions

Research on N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride and structurally related compounds continues to evolve, opening new possibilities for therapeutic applications and chemical innovation.

Ongoing Research

Current research efforts focus on several key areas:

  • Exploration of additional biological targets and therapeutic applications

  • Optimization of synthetic routes to improve efficiency and sustainability

  • Development of structure-activity relationships to guide the design of more potent and selective analogs

  • Investigation of formulation strategies to enhance delivery and bioavailability

Future Perspectives

Looking ahead, several promising directions for future research emerge:

  • Integration of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride and analogs into targeted drug delivery systems

  • Exploration of combination therapies that leverage the compound's unique properties

  • Development of diagnostic applications based on the compound's selective binding capabilities

  • Application of advanced computational methods to predict new biological targets and optimize molecular design

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